molecular formula C8H6BrClO B1584072 2-Bromo-1-(3-chlorophenyl)ethanone CAS No. 41011-01-2

2-Bromo-1-(3-chlorophenyl)ethanone

Cat. No. B1584072
CAS RN: 41011-01-2
M. Wt: 233.49 g/mol
InChI Key: KJVRURZDIOVSSQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chlorophenyl)ethanone (BCPE) is an organic compound used in a variety of scientific applications, including drug synthesis, biochemical research, and laboratory experiments. BCPE is a colorless, crystalline compound with a melting point of 91-92°C. It is soluble in water, ethanol, and diethyl ether, and is also characterized by a wide range of chemical properties.

Scientific Research Applications

Organic Synthesis

This compound is used as an important intermediate in organic synthesis. It can be utilized in the preparation of various organic compounds due to its reactive bromine and ketone functional groups .

Pharmaceutical Research

In pharmaceutical research, it serves as a precursor for synthesizing a range of pharmaceuticals. Its reactivity allows for the construction of complex molecules that can be used in drug development .

Agrochemical Production

The compound finds application in the agrochemical industry as well. It is involved in the synthesis of pesticides and herbicides, contributing to the development of new formulations .

Dye Industry

In the dye industry, 3-Chlorophenacyl bromide is used to synthesize dyes and pigments. Its chemical properties facilitate the production of colorants for various applications .

Catalysis

It acts as a substrate in catalytic processes. For example, it has been used in the synthesis of trialkyl 2-[(1E)-N-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate via isoquinoline-catalyzed addition .

properties

IUPAC Name

2-bromo-1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVRURZDIOVSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194000
Record name 2-Bromo-3'-chloroacetophenone
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name 2-Bromo-3'-chloroacetophenone
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Solubility

SOL IN ALCOHOL
Record name 2-BROMO-3'-CHLOROACETOPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2-Bromo-1-(3-chlorophenyl)ethanone

Color/Form

NEEDLES

CAS RN

41011-01-2
Record name 2-Bromo-1-(3-chlorophenyl)ethanone
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Record name 2-Bromo-3'-chloroacetophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3'-chloroacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-CHLOROPHENACYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62718DTBS
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Record name 2-BROMO-3'-CHLOROACETOPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

39.5-40 °C
Record name 2-BROMO-3'-CHLOROACETOPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Bromine (5.17 g, 32.3 mmol) was slowly added dropwise to a solution of 1-(3-chlorophenyl)ethanone (5.00 g, 32.3 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure, and the desired product was obtained quantitatively as an oil.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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